molecular formula C4H8BrClO B2875836 1-Bromo-3-(chloromethoxy)propane CAS No. 54314-83-9

1-Bromo-3-(chloromethoxy)propane

Cat. No. B2875836
CAS RN: 54314-83-9
M. Wt: 187.46
InChI Key: UMGFNULODFNOJN-UHFFFAOYSA-N
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Description

1-Bromo-3-(chloromethoxy)propane is a chemical compound with the CAS Number: 54314-83-9 . It has a molecular weight of 187.46 . It is a colorless liquid and is insoluble in water .


Molecular Structure Analysis

The IUPAC name for this compound is 1-bromo-3-(chloromethoxy)propane . The Inchi Code for this compound is 1S/C4H8BrClO/c5-2-1-3-7-4-6/h1-4H2 .


Physical And Chemical Properties Analysis

1-Bromo-3-(chloromethoxy)propane is a colorless liquid . It is insoluble in water and denser than water .

Scientific Research Applications

1. Environmental Impact and Chemical Reactions

1-Bromo-3-(chloromethoxy)propane and its derivatives have been studied for their environmental impact, particularly in the context of ozone formation potential. 1-Bromo-propane, a related compound, is noted for its reaction with the OH radical and its unique smog formation chemistry due to the presence of bromine. This results in an initially faster ozone build-up compared to typical VOCs (Volatile Organic Compounds), but secondary bromine-containing products may reduce this reactivity, leading to an overall negative impact on ozone levels (Whitten et al., 2003).

2. Synthesis and Chemical Properties

The compound and its related chemicals are used in various synthetic processes. For instance, acetaldehyde 3-bromopropyl ethyl acetal, which is closely related to 1-bromo-3-(chloromethoxy)propane, is used as an electrophilic or nucleophilic hydroxypropylation reagent. Its synthesis, purification, and handling are well-documented, emphasizing its significance in organic synthesis (Schostarez, 2001).

3. Catalysis and Polymerization

In the field of catalysis and polymerization, 1-bromo-3-(chloromethoxy)propane derivatives play a crucial role. For instance, they are involved in catalyst-transfer polycondensation, a process leading to well-defined polythiophenes. The mechanism of this polymerization, its control over molecular weight through the feed ratio of monomer to Ni catalyst, and its applications in synthesizing materials with specific properties are areas of active research (Miyakoshi et al., 2005).

4. Brominating Agents and Crystal Structure Analysis

Propane 3-bromo-1-(triphenyl phosphonium) compounds, including bromide and tribromide anions, have been synthesized and characterized, revealing their potential as new brominating agents. These compounds are particularly notable for their role in crystal structure analysis and density functional theory calculations, providing insights into molecular interactions and stability (Nokhbeh et al., 2019).

Safety And Hazards

1-Bromo-3-(chloromethoxy)propane may be toxic by inhalation, ingestion, or skin absorption . It is used to make pharmaceuticals and other chemicals . A safety data sheet for a similar compound, 1-Bromo-3-chloropropane, suggests that it is combustible, harmful if swallowed, toxic if inhaled, and may cause respiratory irritation . It is also suspected of causing genetic defects .

properties

IUPAC Name

1-bromo-3-(chloromethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrClO/c5-2-1-3-7-4-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGFNULODFNOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021512
Record name 3-Bromopropyl chloromethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(chloromethoxy)propane

CAS RN

54314-83-9
Record name 3-Bromopropyl chloromethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
X Wu, S Pitsch - Helvetica Chimica Acta, 2000 - Wiley Online Library
The preparation of building blocks for the incorporation of 6′‐O‐(5‐bromopentyl)‐substituted β‐D‐allofuranosylnucleosides and 2′‐O‐[(3‐bromopropoxy)methyl]‐substituted …
Number of citations: 37 onlinelibrary.wiley.com
GV Bobkov, SN Mikhailov, A Van Aerschot… - Tetrahedron, 2008 - Elsevier
A simple and efficient method for the preparation of eight phosphoramidite building blocks for incorporation of 2′-O-(2-aminoethoxymethyl)ribonucleosides and 2′-O-(3-…
Number of citations: 49 www.sciencedirect.com
A Jankowiak, M Jasiński, P Kaszynski - Inorganica chimica acta, 2007 - Elsevier
SiMe 3 CH 2 CH 2 was demonstrated as a robust and convenient OH protecting group in the preparation of 1,1′-bis(3-hydroxypropyl)ferrocene (1). The OH groups were used to …
Number of citations: 6 www.sciencedirect.com

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